molecular formula C23H18FNO3S B2938959 [6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114650-39-3

[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

Cat. No. B2938959
CAS RN: 1114650-39-3
M. Wt: 407.46
InChI Key: ZCSBITYWABAXTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone is a useful research compound. Its molecular formula is C23H18FNO3S and its molecular weight is 407.46. The purity is usually 95%.
BenchChem offers high-quality [6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Crystallography

The compound 6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone has not been directly discussed in the literature. However, research on related fluorinated compounds and their synthesis, structural analysis, and applications provides insight into the potential utility of such molecules. For instance, studies on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds highlight the process of obtaining boric acid ester intermediates with benzene rings through a three-step substitution reaction. These compounds' structures have been confirmed by various spectroscopy methods and X-ray diffraction, offering a foundation for understanding the chemical behavior and potential applications of fluorinated benzothiazinones (Huang et al., 2021).

Fluorination and Its Effects

Fluorination significantly impacts the photostability and spectroscopic properties of fluorophores. The synthesis of bis(2,4,5-trifluorophenyl)methanone and its conversion to fluorinated benzophenones, xanthones, acridones, and thioxanthones through nucleophilic aromatic substitution reactions showcases the utility of fluorinated compounds in creating highly fluorescent precursors with tunable absorption and emission spectra (Woydziak et al., 2012).

Antitumor Activity

The antitumor properties of fluorinated benzothiazoles have been extensively studied, demonstrating the potential of fluorinated compounds in cancer research. For example, 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone has shown distinct inhibition on the proliferation of various cancer cell lines, indicating the significance of fluorinated compounds in developing new anticancer agents (Tang & Fu, 2018).

Antioxidant Properties

The synthesis of fluorinated compounds such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives has highlighted their effective antioxidant power, underlining the potential health benefits and therapeutic applications of fluorinated molecules (Çetinkaya et al., 2012).

properties

IUPAC Name

[6-fluoro-4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO3S/c1-15-6-8-17(9-7-15)23(26)22-14-25(19-5-3-4-16(2)12-19)20-13-18(24)10-11-21(20)29(22,27)28/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSBITYWABAXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.